2,3,6,7,10,11-Hexabutoxytriphenylene
Overview
Description
2,3,6,7,10,11-Hexabutoxytriphenylene is an organic compound with a unique molecular structure. It is a polycyclic aromatic hydrocarbon that has been studied for its potential applications in various scientific fields. The compound is characterized by its six butoxy groups attached to a triphenylene core, which imparts specific chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,6,7,10,11-Hexabutoxytriphenylene can be synthesized from 2,3,6,7,10,11-hexabutoxytriphenylmethane via a Friedel-Crafts acylation reaction. In this reaction, the compound is reacted with an acid chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. Another method involves the anodic treatment of catechol ketals followed by acidic hydrolysis .
Industrial Production Methods
The industrial production of this compound typically involves large-scale synthesis using the Friedel-Crafts acylation method due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3,6,7,10,11-Hexabutoxytriphenylene undergoes various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under specific conditions.
Substitution: The butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation of the aromatic rings can lead to the formation of quinones.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a model compound in the study of organic synthesis and structure-activity relationships of polycyclic aromatic hydrocarbons.
Biology: Investigated for its interactions with proteins and enzymes, particularly its inhibitory effects on cytochrome P450 enzymes.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with cellular proteins and enzymes.
Industry: Utilized in the development of materials with specific electronic and optical properties, such as organic semiconductors and liquid crystals.
Mechanism of Action
The mechanism of action of 2,3,6,7,10,11-Hexabutoxytriphenylene is not yet fully understood. it is believed to interact with proteins and other molecules via hydrogen bonding and π-π stacking interactions. Its aromatic rings may interact with cellular proteins and enzymes, leading to changes in their activity. The compound has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, and affect the activity of nuclear receptors.
Comparison with Similar Compounds
Similar Compounds
2,3,6,7,10,11-Hexahydroxytriphenylene: A similar compound with hydroxyl groups instead of butoxy groups.
2,3,6,7,10,11-Hexamethoxytriphenylene: Another related compound with methoxy groups, used in various organic synthesis applications.
Uniqueness
2,3,6,7,10,11-Hexabutoxytriphenylene is unique due to its specific butoxy groups, which impart distinct chemical and physical properties. These properties make it suitable for applications in organic synthesis, material science, and biological studies, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2,3,6,7,10,11-hexabutoxytriphenylene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H60O6/c1-7-13-19-43-37-25-31-32(26-38(37)44-20-14-8-2)34-28-40(46-22-16-10-4)42(48-24-18-12-6)30-36(34)35-29-41(47-23-17-11-5)39(27-33(31)35)45-21-15-9-3/h25-30H,7-24H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEJSELDOYMNMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCC)OCCCC)OCCCC)OCCCC)OCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H60O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | HEXABUTOXYTRIPHENYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20464 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90990547 | |
Record name | 2,3,6,7,10,11-Hexabutoxytriphenylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90990547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
660.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70351-85-8 | |
Record name | HEXABUTOXYTRIPHENYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20464 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Triphenylene, 2,3,6,7,10,11-hexabutoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070351858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,6,7,10,11-Hexabutoxytriphenylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90990547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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